4-(3-Acetylphenyl)-2-fluorobenzoic acid

Description

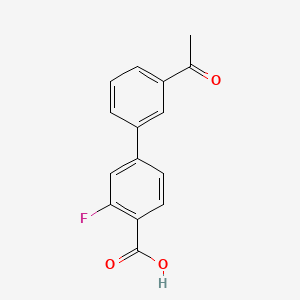

4-(3-Acetylphenyl)-2-fluorobenzoic acid (CAS 1261906-36-8) is a fluorinated aromatic carboxylic acid derivative with the molecular formula $ \text{C}{15}\text{H}{11}\text{FO}_{3} $. Its structure comprises a benzoic acid backbone substituted with a fluorine atom at position 2 and a 3-acetylphenyl group at position 4 (Figure 1). This compound is utilized in pharmaceutical research, particularly as a building block for synthesizing more complex molecules, though specific applications require further exploration .

Properties

IUPAC Name |

4-(3-acetylphenyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-13(15(18)19)14(16)8-12/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBDGEURLSWFJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50689743 | |

| Record name | 3'-Acetyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261906-36-8 | |

| Record name | 3'-Acetyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylphenyl)-2-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another approach involves the direct fluorination of a suitable precursor, followed by acetylation to introduce the acetyl group .

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. The Suzuki-Miyaura coupling reaction is particularly favored in industrial settings due to its efficiency and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

4-(3-Acetylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 4-(3-Carboxyphenyl)-2-fluorobenzoic acid.

Reduction: 4-(3-Hydroxyphenyl)-2-fluorobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Acetylphenyl)-2-fluorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-Acetylphenyl)-2-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the acetyl group may facilitate interactions with specific proteins or enzymes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key substituent differences among 2-fluorobenzoic acid derivatives:

Analysis:

- Electron Effects: The acetyl group in this compound enhances electrophilicity at the aromatic ring, facilitating nucleophilic substitution reactions. In contrast, the carboxyethyl group in 4-(1-carboxyethyl)-2-fluorobenzoic acid introduces additional acidity and hydrogen-bonding capacity, impacting its environmental persistence .

- Solubility: Difluoromethoxy and methoxycarbonyl substituents reduce water solubility compared to the acetylphenyl variant, as seen in 4-(difluoromethoxy)-2-fluorobenzoic acid .

Environmental Impact and Degradation

- This compound: No direct data on environmental fate, but fluorinated aromatic compounds generally exhibit resistance to microbial degradation.

- Fluorobenzoates (e.g., 4-fluorobenzoic acid): Demonstrated resistance to degradation in wastewater treatment plants, correlating with structural halogenation .

Biological Activity

4-(3-Acetylphenyl)-2-fluorobenzoic acid, a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and an acetylphenyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C15H11FO3

- Molecular Weight : 272.25 g/mol

- IUPAC Name : 5-(3-Acetylphenyl)-2-fluorobenzoic acid

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. The compound's effectiveness against various bacterial strains has been evaluated using minimum inhibitory concentration (MIC) assays.

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| MA-1156 | Staphylococcus aureus | 16 | |

| MA-1115 | Staphylococcus aureus | 16 | |

| MA-1114 | Staphylococcus aureus | 15.5 |

The results indicate that fluoroaryl derivatives exhibit significant antibacterial activity, particularly against Staphylococcus aureus, with no observed resistance developing over a seven-day period.

Enzyme Inhibition

The compound's potential as a cholinesterase inhibitor has been explored, particularly in relation to Alzheimer's disease. In a study assessing new derivatives of 4-fluorobenzoic acid, several compounds demonstrated competitive inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

| Compound | Enzyme Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| 4d | Acetylcholinesterase | Similar to tacrine | |

| 4a | Butyrylcholinesterase | Similar to tacrine |

The findings suggest that modifications in the molecular structure can enhance the selectivity and potency of these compounds as enzyme inhibitors.

Case Study: Antimicrobial Efficacy

A study conducted on fluoroarylbichalcophene derivatives revealed that compounds similar to this compound exhibited strong antimicrobial activity against Staphylococcus aureus. The research utilized disc diffusion methods alongside bioelectrochemical measurements to evaluate the response of bacterial biofilms to these compounds.

Case Study: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of various benzoic acid derivatives highlighted that fluorination significantly enhances antibacterial activity. The introduction of electron-withdrawing groups like fluorine was shown to increase the potency against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.